molecular formula C14H13ClN2O4S B13490392 Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate

Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate

Cat. No.: B13490392
M. Wt: 340.8 g/mol
InChI Key: PODMDVOGURBRDT-UHFFFAOYSA-N
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Description

Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a chlorosulfonyl group, and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate typically involves the reaction of benzyl carbamate with 3-(chlorosulfonyl)-5-methylpyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorosulfonyl isocyanate and benzyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis typically produces amines and carbon dioxide .

Scientific Research Applications

Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(chlorosulfonyl)carbamate
  • Benzyl N-[3-(chlorosulfonyl)propyl]carbamate
  • Ethyl carbamate

Uniqueness

Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate is unique due to the presence of the methylpyridinyl group, which imparts specific reactivity and properties. This distinguishes it from other carbamates and makes it valuable for specialized applications .

Properties

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

benzyl N-(3-chlorosulfonyl-5-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C14H13ClN2O4S/c1-10-7-12(22(15,19)20)13(16-8-10)17-14(18)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18)

InChI Key

PODMDVOGURBRDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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